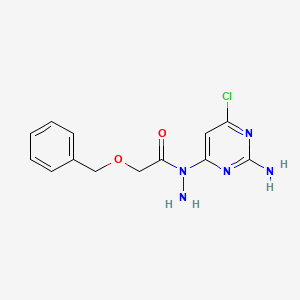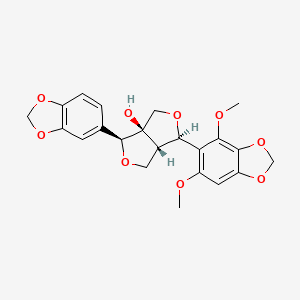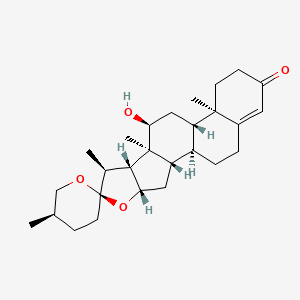
(25R)-12alpha-Hydroxyspirost-4-EN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(25R)-12alpha-Hydroxyspirost-4-EN-3-one is synthesized through microbial transformation. The bacterium Nocardia globerula acts on Hecogenin to produce this compound . The reaction conditions typically involve culturing Nocardia globerula in a suitable medium and then introducing Hecogenin as a substrate .
Industrial Production Methods
Industrial production of this compound follows similar microbial transformation methods. Large-scale fermentation processes are employed to culture Nocardia globerula, and Hecogenin is added to the fermentation broth. The compound is then extracted and purified from the culture medium .
Análisis De Reacciones Químicas
Types of Reactions
(25R)-12alpha-Hydroxyspirost-4-EN-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
(25R)-12alpha-Hydroxyspirost-4-EN-3-one has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of microbial transformation and biocatalysis.
Biology: It is studied for its role in the metabolic pathways of Nocardia globerula and other microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (25R)-12alpha-Hydroxyspirost-4-EN-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic processes within cells. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Hecogenin: The precursor compound used in the synthesis of (25R)-12alpha-Hydroxyspirost-4-EN-3-one.
Diosgenin: Another triterpene compound that undergoes microbial transformation to produce various metabolites.
Smilagenin: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific microbial origin and the distinct metabolic pathway involved in its production. Its unique structure and properties make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C27H40O4 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'R,6R,7S,8R,9S,10S,12S,13R)-10-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-24,29H,5-10,12-14H2,1-4H3/t15-,16+,19-,20+,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
Clave InChI |
FTBCSMASEBPQAV-NGJIIWHQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)O)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6=CC(=O)CCC56C)O)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
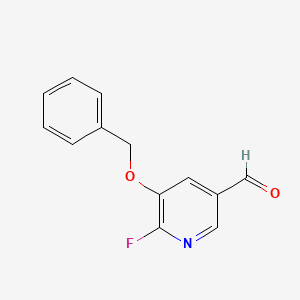
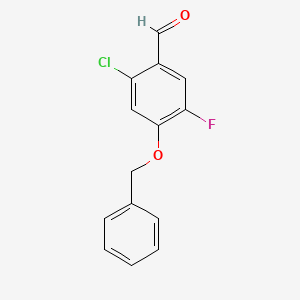
![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)
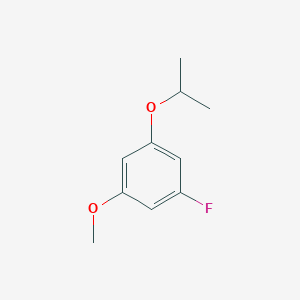
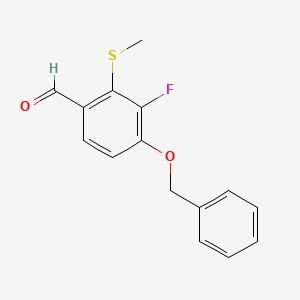
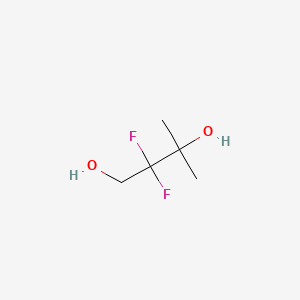
![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)

![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)

